molecular formula C17H14N4OS B12898415 N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide CAS No. 90012-41-2

N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide

Cat. No.: B12898415
CAS No.: 90012-41-2
M. Wt: 322.4 g/mol
InChI Key: FDQOFKZIFUCASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide is a heterocyclic compound that features a pyrazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

90012-41-2

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(5-phenyl-1H-pyrazol-3-yl)carbamothioyl]benzamide

InChI

InChI=1S/C17H14N4OS/c22-16(13-9-5-2-6-10-13)19-17(23)18-15-11-14(20-21-15)12-7-3-1-4-8-12/h1-11H,(H3,18,19,20,21,22,23)

InChI Key

FDQOFKZIFUCASM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.